3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One possible synthetic route is as follows:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of an appropriate anthranilic acid derivative with a formamide derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.
Methoxylation: The methoxy group can be introduced by methylation of a hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide.
Methylation: The methyl group can be introduced by alkylation of a suitable precursor using a methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its structural similarity to other bioactive quinazolines.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, modulating their activity. The presence of the cyclopropyl, methoxy, and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-7-methoxyquinazoline-2,4(1H,3H)-dione: Lacks the methyl group.
7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione: Lacks the cyclopropyl group.
3-cyclopropylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy and methyl groups.
Uniqueness
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione is unique due to the combination of the cyclopropyl, methoxy, and methyl groups attached to the quinazoline core
Properties
IUPAC Name |
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-11-7-9(18-2)5-6-10(11)12(16)15(13(14)17)8-3-4-8/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHQLQLCZIPJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=O)N(C1=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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